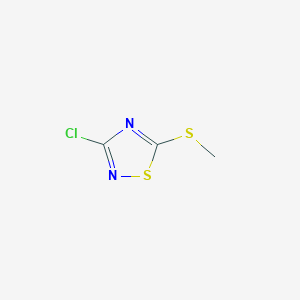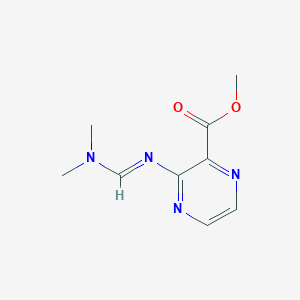
3-Chloro-5-methylthio-1,2,4-thiadiazole
Overview
Description
3-Chloro-5-methylthio-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C3H3ClN2S2 and a molecular weight of 166.65 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and one chlorine atom attached to the ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that the 1,3,4-thiadiazole scaffold, to which this compound belongs, can have antimicrobial activity . The nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Biochemical Pathways
Compounds with a similar structure have been shown to interact with various biochemical pathways, influencing cellular processes such as cell growth and division .
Result of Action
Compounds with a similar structure have been shown to exhibit cytotoxic activity, indicating that they may have the potential to kill cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-methylthio-1,2,4-thiadiazole can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dichloro-1,2,4-thiadiazole with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . The reaction typically proceeds as follows:
3,5-dichloro-1,2,4-thiadiazole+sodium methylthiolate→this compound+sodium chloride
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methylthio-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 3-amino-5-methylthio-1,2,4-thiadiazole, 3-thiol-5-methylthio-1,2,4-thiadiazole, and 3-alkoxy-5-methylthio-1,2,4-thiadiazole.
Oxidation Reactions: Products include 3-chloro-5-methylsulfinyl-1,2,4-thiadiazole and 3-chloro-5-methylsulfonyl-1,2,4-thiadiazole.
Reduction Reactions: Products include dihydro-3-chloro-5-methylthio-1,2,4-thiadiazole.
Scientific Research Applications
3-Chloro-5-methylthio-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: It is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methylthio-1,2,4-thiadiazole
- 3-Amino-5-methylthio-1,2,4-thiadiazole
- 3-Methylthio-1,2,4-thiadiazole
- 5-Chloro-3-(methylthio)-1,2,4-thiadiazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylthio groups allows for diverse chemical modifications and functionalizations, making it a versatile compound in various research fields .
Properties
IUPAC Name |
3-chloro-5-methylsulfanyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)6-8-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCVFIBEIGHQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375680 | |
| Record name | 3-Chloro-5-methylthio-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10191-90-9 | |
| Record name | 3-Chloro-5-methylthio-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B160236.png)





![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)


![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)

